Pantoprazole magnesium dihydrate

Description

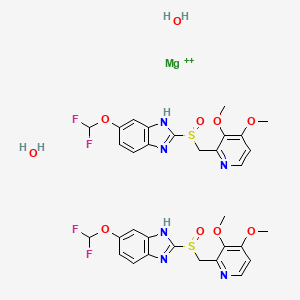

Structure

3D Structure of Parent

Properties

CAS No. |

471293-63-7 |

|---|---|

Molecular Formula |

C32H34F4MgN6O10S2+2 |

Molecular Weight |

827.1 g/mol |

IUPAC Name |

magnesium;6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole;dihydrate |

InChI |

InChI=1S/2C16H15F2N3O4S.Mg.2H2O/c2*1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;;;/h2*3-7,15H,8H2,1-2H3,(H,20,21);;2*1H2/q;;+2;; |

InChI Key |

VJLJCPBPXPRSNV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC.COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC.O.O.[Mg+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Pantoprazole Magnesium Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantoprazole (B1678409), a second-generation proton pump inhibitor (PPI), is widely utilized in the management of acid-related gastrointestinal disorders. The magnesium dihydrate salt of pantoprazole offers specific formulation and stability advantages. A thorough understanding of its physicochemical properties is paramount for the development of robust and effective pharmaceutical products. This technical guide provides a comprehensive overview of the core physicochemical characteristics of pantoprazole magnesium dihydrate, including its chemical identity, solubility, thermal behavior, and solid-state properties. Detailed experimental protocols for the characterization of these properties are provided, alongside a summary of key quantitative data. Furthermore, this document elucidates the mechanism of action of pantoprazole through a detailed signaling pathway diagram and outlines a typical experimental workflow for its physicochemical characterization.

Chemical and Physical Properties

This compound is a salt of the weak base pantoprazole. Its chemical structure consists of a magnesium ion complexed with two pantoprazole molecules and two water molecules.

| Property | Value | Reference |

| Chemical Name | Magnesium bis(5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazolide) dihydrate | [1] |

| Molecular Formula | C₃₂H₃₂F₄MgN₆O₈S₂·2H₂O | [1] |

| Molecular Weight | 827.1 g/mol | [1] |

| Appearance | White to off-white crystalline powder | N/A |

| Melting Point | Form C is reported to have a melting point of approximately 185°C. Form G has a reported melting point of about 155°C, while Form F is reported at around 160°C and Form E at approximately 175°C. The dihydrate form (Form A) often exhibits decomposition upon heating, and a distinct melting point is not consistently reported. | [2][3] |

| pKa | pKa1 ≈ 3.9 (pyridinium ion) pKa2 ≈ 8.2 (benzimidazole) | N/A |

Solubility Profile

The solubility of this compound is pH-dependent, a critical factor influencing its absorption and formulation design.

| Solvent/Medium | Solubility | Temperature | Reference |

| Water | Practically insoluble | N/A | N/A |

| Methanol | Soluble | N/A | N/A |

| N,N-Dimethylformamide | Very soluble | N/A | N/A |

| Glacial Acetic Acid | Sparingly soluble | N/A | N/A |

| Chloroform | Very slightly soluble | N/A | N/A |

| Aqueous Buffer pH 1.2 | Slightly soluble | 37 °C | N/A |

| Aqueous Buffer pH 4.5 | Practically insoluble | 37 °C | N/A |

| Aqueous Buffer pH 6.8 | Practically insoluble | 37 °C | N/A |

| Aqueous Buffer pH 8.0 | Slightly soluble | 37 °C | N/A |

Solid-State Characterization: Polymorphism

Pantoprazole magnesium can exist in various crystalline forms, known as polymorphs, each with distinct physicochemical properties. X-ray Powder Diffraction (XRPD) is a key technique for their identification.

| Polymorphic Form | Characteristic 2θ Peaks (°) | Reference |

| Form A (Dihydrate) | 5.8, 14.9, 16.0, 16.6, 18.3 | [2][4] |

| Form C | 6.0, 16.0, 19.0, 19.6, 23.3 | [2][4] |

| Form E | 5.6, 12.5, 13.1, 16.6, 22.3 | [2][4] |

| Form F | 6.9, 8.9, 9.7, 12.4, 14.0, 16.9, 17.2, 22.5 | [2][4] |

| Form G (Hemipentahydrate) | 7.2, 12.9, 13.8, 14.6, 17.0, 21.7, 22.7 | [2] |

| Form H (Tetrahydrate) | 6.8, 9.0, 9.5, 12.9, 13.8, 17.2, 22.6 | [2] |

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and thermal transitions of this compound.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum pan. Crimp the pan with a lid.

-

Experimental Conditions:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Heat the sample at a constant rate, typically 10 °C/min, over a temperature range of 25 °C to 250 °C.

-

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event.

Thermogravimetric Analysis (TGA)

Objective: To determine the water content and thermal stability of this compound.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan.[5]

-

Experimental Conditions:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Heat the sample at a constant rate, typically 10 °C/min, from ambient temperature to approximately 300 °C.

-

-

Data Analysis: Record the mass loss as a function of temperature. The percentage of water is calculated from the mass loss in the initial dehydration step.

X-ray Powder Diffraction (XRPD)

Objective: To identify the crystalline form of this compound.

Methodology:

-

Sample Preparation: Gently grind the sample to a fine powder using a mortar and pestle. Pack the powder into a sample holder.

-

Instrument Setup: Use a diffractometer with Cu Kα radiation.

-

Data Collection:

-

Scan the sample over a 2θ range of 3° to 40°.

-

Use a step size of 0.02° and a scan speed of 1°/min.

-

-

Data Analysis: Compare the obtained diffractogram with reference patterns of known polymorphs to identify the crystalline form.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in various aqueous media.[6]

Methodology:

-

Media Preparation: Prepare aqueous buffer solutions at various pH levels (e.g., 1.2, 4.5, 6.8, and 8.0).

-

Equilibration:

-

Add an excess amount of this compound to a flask containing a known volume of the prepared buffer.

-

Agitate the flask in a constant temperature water bath (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

-

-

Sample Analysis:

-

Withdraw a sample from the flask and filter it through a 0.45 µm filter to remove undissolved solids.

-

Dilute the filtrate with an appropriate solvent.

-

Determine the concentration of pantoprazole in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

-

Calculation: Calculate the solubility in mg/mL.

pKa Determination (UV-Vis Spectrophotometry)

Objective: To determine the acid dissociation constants (pKa) of pantoprazole.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of pantoprazole in a suitable solvent (e.g., methanol).

-

Prepare a series of buffer solutions with a range of pH values that encompass the expected pKa values.

-

-

Spectral Measurement:

-

Add a small aliquot of the stock solution to each buffer solution to obtain a constant final concentration.

-

Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).[7]

-

-

Data Analysis:

-

Plot absorbance at a specific wavelength (where the absorbance changes with pH) against the pH of the buffer solutions.

-

The pKa value corresponds to the pH at the inflection point of the resulting sigmoidal curve.[8]

-

Visualizations

Signaling Pathway of Pantoprazole

References

- 1. This compound | C32H34F4MgN6O10S2+2 | CID 164512899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2007146341A9 - Amorphous and crystalline forms of pantoprazole magnesium salt - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. US20080139623A1 - Amorphous and crystalline forms of pantoprazole magnesium salt - Google Patents [patents.google.com]

- 5. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 6. who.int [who.int]

- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

An In-depth Technical Guide to the Crystalline Structure Analysis of Pantoprazole Magnesium Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantoprazole (B1678409), a proton pump inhibitor, is a widely prescribed medication for the management of acid-related gastrointestinal disorders. The solid-state properties of the active pharmaceutical ingredient (API), particularly its crystalline form, are of paramount importance as they can significantly influence its stability, solubility, and bioavailability. Pantoprazole magnesium dihydrate is a common salt form of this API. This technical guide provides a comprehensive analysis of the crystalline structure of this compound and its various polymorphic and hydrated forms. It consolidates data from publicly available resources, primarily patent literature, to offer a detailed overview of the structural characteristics, analytical methodologies, and synthesis pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and formulation of pantoprazole-based therapeutics.

Introduction

Pantoprazole is a substituted benzimidazole (B57391) derivative that irreversibly inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells, thereby reducing gastric acid secretion. The magnesium salt of pantoprazole, particularly in its dihydrated form, offers advantages in terms of stability. The molecular formula of this compound is C₃₂H₃₄F₄MgN₆O₁₀S₂, with a molecular weight of approximately 827.1 g/mol .[1] The existence of multiple crystalline forms (polymorphs) and hydrated states of pantoprazole magnesium has been documented, each possessing unique physicochemical properties. Understanding and controlling the solid-state form of pantoprazole magnesium is crucial for ensuring consistent product quality and therapeutic efficacy.

Crystalline Forms of Pantoprazole Magnesium

Several crystalline forms of pantoprazole magnesium have been identified and characterized, primarily through X-ray powder diffraction (PXRD). These forms are often designated with letters (e.g., Form A, Form C). It is important to note that publicly available single-crystal X-ray diffraction data, which would provide definitive crystallographic parameters such as unit cell dimensions and space group, is limited. The information presented here is compiled from patent literature.

Data Presentation

The following tables summarize the key analytical data for the known crystalline forms of pantoprazole magnesium.

Table 1: Powder X-ray Diffraction (PXRD) Data for Pantoprazole Magnesium Crystalline Forms (Characteristic Peaks in 2θ ± 0.2°)

| Form | Characteristic Peaks (2θ) |

| Form A (Dihydrate) | 5.8, 10.8, 14.9, 16.0, 16.6, 17.0, 18.3, 23.3, 25.0, 25.9[2][3] |

| Form C (Dihydrate) | 6.0, 16.0, 16.6, 18.3, 19.0, 19.6, 23.3[2][4] |

| Form E | 5.6, 12.5, 13.1, 16.6, 22.3[2][4] |

| Form F | 6.9, 8.9, 9.7, 12.4, 14.0, 16.9, 17.2, 22.5[2][4] |

| Form G (Hemipentahydrate) | 7.2, 12.9, 13.8, 14.6, 17.0, 21.7, 22.7[4] |

| Form H (Tetrahydrate) | 6.8, 9.0, 9.5, 12.9, 13.8, 17.2, 22.6[3][4] |

Table 2: Water Content of Pantoprazole Magnesium Hydrates

| Form | Hydration State | Water Content (w/w) |

| Form A | Dihydrate | ~4.4 - 4.7%[5] |

| Form C | Dihydrate | ~4.4 - 4.7%[5] |

| Form G | Hemipentahydrate | ~5.1 - 6.2%[4] |

| Form H | Tetrahydrate | ~8.0 - 9.0%[4] |

Table 3: Infrared (IR) Spectroscopy Data for Pantoprazole Magnesium Crystalline Forms (Characteristic Bands in cm⁻¹)

| Form | Characteristic IR Bands (cm⁻¹) |

| Form A | 3270, 2990, 1592, 1427, 1073, 1037, 825[3] |

| Form C | 3275, 2991, 1593, 1428, 1074, 1035, 827[4] |

| Form E | 3532, 1664, 1412, 1388, 1002, 883[2] |

| Form F | 3657, 2982, 1587, 1408, 1176, 1156, 1069[2] |

| Form G | 3657, 2976, 1647, 1420, 1405, 1179, 1066[4] |

| Form H | 3651, 1588, 1424, 1410, 468[3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound and its polymorphs are crucial for reproducibility. The following sections provide generalized methodologies based on information extracted from various sources.

Synthesis of this compound (Form A)

A common method for the preparation of this compound involves the reaction of a soluble pantoprazole salt, such as pantoprazole sodium sesquihydrate, with a magnesium salt in an aqueous solution.[6][7]

Protocol:

-

Dissolve pantoprazole sodium sesquihydrate in purified water at room temperature with stirring.

-

Separately, prepare a solution of magnesium chloride hexahydrate in purified water.

-

Slowly add the magnesium chloride solution to the pantoprazole sodium solution over a period of 3-4 hours with continuous stirring.

-

Continue stirring the resulting suspension for several hours to allow for complete precipitation.

-

Isolate the solid product by filtration.

-

Wash the filter cake with purified water.

-

Dry the product under vacuum at a temperature of approximately 50°C until a constant weight is achieved. The resulting solid is this compound (Form A).[7]

Polymorph Screening Methodology

Polymorph screening is essential to identify different crystalline forms of a drug substance. A typical workflow involves subjecting the API to various crystallization conditions.

X-ray Powder Diffraction (PXRD)

PXRD is a primary technique for the identification and characterization of crystalline solids.[2][3]

Typical Experimental Conditions:

-

Instrument: A laboratory X-ray diffractometer equipped with a copper anode (Cu Kα radiation, λ = 1.5406 Å).

-

Voltage and Current: Typically 40 kV and 40 mA.

-

Scan Range (2θ): 2° to 40°.

-

Scan Speed: Variable, often around 1-2° per minute.

-

Sample Preparation: A small amount of the powdered sample is gently pressed into a sample holder.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. This can reveal information about melting, crystallization, and solid-solid phase transitions.

Typical Experimental Conditions:

-

Instrument: A differential scanning calorimeter.

-

Sample Pan: Aluminum pans, often hermetically sealed.

-

Sample Weight: 1-5 mg.

-

Heating Rate: A linear heating rate, typically 10°C/min.

-

Purge Gas: Inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, which is particularly useful for quantifying the water content in hydrated forms.

Typical Experimental Conditions:

-

Instrument: A thermogravimetric analyzer.

-

Sample Pan: Open ceramic or platinum pans.

-

Sample Weight: 5-10 mg.

-

Heating Rate: A linear heating rate, typically 10°C/min.

-

Purge Gas: Inert gas, such as nitrogen, at a constant flow rate.

Molecular and Crystal Structure Visualization

While a complete single-crystal structure is not publicly available, we can visualize the molecular structure of pantoprazole and the general arrangement in a hydrated magnesium salt complex.

Conclusion

The solid-state chemistry of pantoprazole magnesium is complex, with multiple crystalline and hydrated forms having been identified. This technical guide has summarized the key analytical data, primarily from patent literature, for several of these forms, including the dihydrate (Form A). While a definitive single-crystal structure analysis remains elusive in the public domain, the provided PXRD, water content, and IR data serve as a valuable reference for the identification and characterization of these materials. The generalized experimental protocols offer a starting point for the synthesis and analysis of pantoprazole magnesium crystalline forms. Further research, particularly the determination of single-crystal structures, would provide a more complete understanding of the solid-state landscape of this important active pharmaceutical ingredient.

References

- 1. researchgate.net [researchgate.net]

- 2. US20080139623A1 - Amorphous and crystalline forms of pantoprazole magnesium salt - Google Patents [patents.google.com]

- 3. WO2007146341A2 - Amorphous and crystalline forms of pantoprazole magnesium salt - Google Patents [patents.google.com]

- 4. WO2007146341A9 - Amorphous and crystalline forms of pantoprazole magnesium salt - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2008057559A1 - Processes for preparing substantially pure pantoprazole magnesium - Google Patents [patents.google.com]

- 7. asianpubs.org [asianpubs.org]

A Comprehensive Technical Guide to the Polymorphism of Pantoprazole Magnesium Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the polymorphic landscape of pantoprazole (B1678409) magnesium dihydrate, a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. Understanding and controlling the solid-state forms of this active pharmaceutical ingredient (API) are critical for ensuring consistent quality, stability, and bioavailability of the final drug product. This document summarizes the known crystalline and amorphous forms, presents their characterization data in a comparative format, and provides detailed experimental protocols for their preparation and analysis.

Introduction to Polymorphism in Pantoprazole Magnesium Dihydrate

This compound (C₃₂H₃₂F₄MgN₆O₁₀S₂) is known to exist in multiple solid-state forms, including several crystalline polymorphs and an amorphous form.[1][2] These different forms, while chemically identical, exhibit distinct physical properties due to variations in their crystal lattice arrangements.[2][3] Such differences can significantly impact physicochemical properties like solubility, dissolution rate, stability, and manufacturability.[3] Consequently, thorough characterization and control of the polymorphic form are essential throughout the drug development and manufacturing processes. Several crystalline forms have been identified and designated as Forms A, C, E, F, G, and H.[1][2]

Characterization of Polymorphic Forms

The various solid-state forms of this compound are distinguished by a unique set of analytical data. The primary techniques used for characterization include Powder X-ray Diffraction (PXRD), Infrared (IR) Spectroscopy, and thermal analysis methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

The following tables summarize the key quantitative data for the known polymorphic forms of this compound, facilitating a clear comparison.

Table 1: Powder X-ray Diffraction (PXRD) Data for this compound Polymorphs

| Form | Characteristic Peaks (2θ ± 0.2°) | Reference |

| A | 5.8, 10.8, 14.9, 16.0, 16.6, 17.0, 18.3, 23.3, 25.0, 25.9 | [2] |

| C | 6.0, 16.0, 16.6, 18.3, 19.0, 19.6, 23.3 | [2][3] |

| E | 5.6, 12.5, 13.1, 16.6, 22.3 | [2][3] |

| F | 6.9, 8.9, 9.7, 12.4, 14.0, 16.9, 17.2, 22.5 | [2][3] |

| G | 7.2, 12.9, 13.8, 14.6, 17.0, 21.7, 22.7 | [3] |

Table 2: Infrared (IR) Spectroscopy Data for this compound Polymorphs

| Form | Characteristic Bands (cm⁻¹ ± 2) | Reference |

| A | 3270, 2990, 1592, 1427, 1073, 1037, 825 | [2] |

| C | 3275, 2991, 1593, 1428, 1074, 1035, 827 | [2][3] |

| E | 3532, 1664, 1412, 1388, 1002, 883 | [2][3] |

| F | 3657, 2982, 1587, 1408, 1176, 1156, 1069 | [2][3] |

| G | 3657, 2976, 1647, 1420, 1405, 1179, 1066 | [3] |

Table 3: Thermal and Hydration Properties of this compound Polymorphs

| Form | Melting Point (°C) | Water Content (wt%) | Notes | Reference |

| A | 194-196 (with decomp.) | 4.4 - 4.7 | Identified as a dihydrate. | [2][4] |

| C | ~185 | 4.4 - 4.7 | May be a dihydrate. More stable to polymorphic transformation upon heating than Form A. | [2][3] |

| E | ~175 | Not specified | Smaller particle size than Form A. | [3] |

| F | ~160 | Not specified | Composed of spherical particles, offering better flowability than the plate-shaped particles of Form A. | [3] |

| G | ~155 | Not specified | Can be formed by heating Form F. | [2][3] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible preparation and characterization of specific polymorphic forms. The following protocols are based on procedures described in the scientific literature and patents.

This protocol describes the preparation of amorphous pantoprazole magnesium by solvent evaporation.

-

Dissolution: Dissolve pantoprazole magnesium in a suitable solvent, such as methanol (B129727) or ethanol. Heating to a temperature between 40°C and the reflux temperature of the solvent can facilitate dissolution.[2]

-

Solvent Removal: Rapidly remove the solvent from the solution. This can be achieved through techniques like spray drying or vacuum evaporation. The rapid removal prevents the ordered arrangement of molecules into a crystal lattice.[2][5]

-

Drying: Dry the resulting solid under vacuum at a temperature of about 40°C to 85°C to remove any residual solvent.[3]

Form A is a dihydrate and can be prepared by reacting pantoprazole sodium with a magnesium salt in an aqueous solution.[4]

-

Reaction Setup: Dissolve pantoprazole sodium sesquihydrate in purified water at 20-25°C in a stirring vessel.[4]

-

Addition of Magnesium Salt: Prepare a solution of magnesium dichloride hexahydrate in purified water. Add this solution dropwise to the pantoprazole sodium solution with stirring over 3 to 4 hours at 20-30°C.[4]

-

Precipitation and Isolation: After the addition is complete, continue stirring for approximately 18 hours to allow for complete precipitation.[4]

-

Washing and Drying: Filter the precipitated solid and wash it with purified water. The solid can be further purified by stirring in purified water, followed by another filtration and washing step. Dry the final product in a vacuum at 50°C to a constant weight.[4]

Form C can be obtained through the transformation of Form A in certain solvents.

-

Slurry Preparation: Combine pantoprazole magnesium Form A with a suitable solvent such as methanol, ethanol, methyl-t-butyl ether (MTBE), or ethyl acetate (B1210297) to form a slurry.[2][3]

-

Heating and Conversion: Heat the slurry to facilitate the conversion from Form A to Form C.[2][3]

-

Isolation: Isolate the crystalline Form C from the slurry by filtration.

-

Drying: Dry the isolated solid to obtain pure Form C.

Visualization of Workflows and Relationships

Diagrams are provided to visually represent the experimental workflows and the relationships between the different polymorphic forms.

Caption: Experimental workflow for the preparation and characterization of this compound polymorphs.

Caption: Relationships and interconversions between different polymorphic forms of this compound.

Conclusion

The polymorphic behavior of this compound is a critical aspect that requires careful consideration during pharmaceutical development. The existence of multiple crystalline forms (A, C, E, F, G, H) and an amorphous form, each with distinct physicochemical properties, underscores the importance of robust analytical characterization and controlled manufacturing processes. This guide provides a foundational understanding of these forms, offering a comparative summary of their properties and detailed protocols for their preparation. By leveraging this knowledge, researchers and drug development professionals can better control the solid-state form of this compound, ultimately leading to the development of safer, more effective, and more consistent pharmaceutical products.

References

- 1. This compound [benchchem.com]

- 2. US20080139623A1 - Amorphous and crystalline forms of pantoprazole magnesium salt - Google Patents [patents.google.com]

- 3. WO2007146341A9 - Amorphous and crystalline forms of pantoprazole magnesium salt - Google Patents [patents.google.com]

- 4. US6410569B1 - Salt form of pantoprazole - Google Patents [patents.google.com]

- 5. ijpsjournal.com [ijpsjournal.com]

An In-depth Technical Guide to the Solubility Profile of Pantoprazole Magnesium Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of pantoprazole (B1678409) magnesium dihydrate, a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. Understanding the solubility of this active pharmaceutical ingredient (API) is critical for formulation development, bioavailability, and therapeutic efficacy. This document details the solubility in various solvents, experimental protocols for its determination, and the underlying factors influencing its dissolution.

Executive Summary

Pantoprazole magnesium dihydrate is a salt of pantoprazole, a substituted benzimidazole. Its solubility is a key physicochemical property influencing its behavior in vitro and in vivo. This guide summarizes its solubility in aqueous and organic solvents, presents detailed experimental methodologies, and provides visual representations of its mechanism of action and factors affecting its solubility.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent and the pH of the medium. The following tables summarize the available quantitative data.

Table 1: Aqueous Solubility of this compound at 37°C

| Solvent/Buffer pH | Molar Solubility (mol/L) | Solubility (mg/mL)* |

| Water (pH 8.24 - 8.74) | (3.39 ± 0.50) x 10⁻⁴ | ~ 0.28 |

| Buffer (pH 6.83 - 6.92) | (5.99 ± 0.18) x 10⁻⁴ | ~ 0.49 |

*Calculated based on the molecular weight of this compound (825.06 g/mol ).

Table 2: Solubility of Amorphous vs. Crystalline Pantoprazole Magnesium in Water at 25°C

| Form | Solubility (mg/mL) |

| Amorphous Pantoprazole Magnesium | ~ 1.3[1] |

| Crystalline Pantoprazole Magnesium (Form A) | ~ 0.2[1] |

Table 3: Solubility of Pantoprazole in Various Organic Solvents

| Solvent | Solubility (mg/mL) |

| Ethanol | ~ 5[2] |

| Dimethyl Sulfoxide (DMSO) | ~ 30[2] |

| Dimethylformamide (DMF) | ~ 30[2] |

| 1:1 solution of DMSO:PBS (pH 7.2) | ~ 0.5[2] |

Note: The data in Table 3 is for pantoprazole, and not specifically for the magnesium dihydrate salt. This information is provided as a close approximation in the absence of specific data for the dihydrate form in these organic solvents.

Experimental Protocols

The determination of solubility is a fundamental aspect of pre-formulation studies. The following are detailed methodologies for key experiments related to the solubility of this compound.

Shake-Flask Method for Equilibrium Solubility Determination

This is a common method for determining the thermodynamic solubility of a compound.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., distilled water, phosphate (B84403) buffer of a specific pH) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Sample Withdrawal and Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Withdraw a sample from the supernatant. It is crucial to separate the solid from the liquid phase, which can be achieved by centrifugation followed by filtration through a suitable membrane filter (e.g., 0.45 µm).

-

Quantification: Analyze the concentration of pantoprazole in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]

-

Calculation: The solubility is calculated from the measured concentration, taking into account any dilutions made during the process.

Protocol for Comparing Solubility of Amorphous and Crystalline Forms

This experiment highlights the impact of the solid-state form on solubility.

Protocol:

-

Sample Preparation: Add a known excess amount of both amorphous pantoprazole magnesium and crystalline pantoprazole magnesium (Form A) to separate flasks containing 50 mL of distilled water.[1]

-

Saturation and Equilibration: Ensure the solutions remain saturated throughout the experiment by maintaining an excess of the solid phase. Agitate the flasks at a constant temperature (25°C).[1]

-

Aliquot Sampling and Analysis: At appropriate time intervals, withdraw aliquots from each flask. Filter the samples to remove any undissolved solids.[1]

-

HPLC Analysis: Inject the filtered solutions into an HPLC system to determine the concentration of pantoprazole magnesium. The concentration is calculated by comparing the peak areas to those of known concentration standards.[1]

Visualizations

Mechanism of Action of Pantoprazole

Pantoprazole is a proton pump inhibitor that irreversibly blocks the H+/K+ ATPase (proton pump) in gastric parietal cells, thereby inhibiting gastric acid secretion.

Caption: Mechanism of action of pantoprazole.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Factors Affecting Solubility of this compound

Several factors can influence the solubility of this compound. This diagram illustrates the key relationships.

References

Thermal Analysis of Pantoprazole Magnesium Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal analysis of pantoprazole (B1678409) magnesium dihydrate, with a specific focus on the application of Differential Scanning Calorimetry (DSC). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the solid-state characterization of this active pharmaceutical ingredient.

Pantoprazole, a proton pump inhibitor, is widely used in the treatment of acid-related gastrointestinal disorders. The magnesium salt, particularly in its dihydrate form, offers advantages in terms of stability.[1] Understanding the thermal behavior of pantoprazole magnesium dihydrate is crucial for formulation development, stability assessment, and quality control. DSC is a powerful analytical technique used to investigate the thermal properties of materials, including melting, crystallization, and polymorphic transitions.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₄F₄MgN₆O₁₀S₂ | [2] |

| Molecular Weight | 827.1 g/mol | [2] |

| Synonyms | UNII-9G7ZX364TY, this compound | [2] |

Polymorphism in Pantoprazole Magnesium

Pantoprazole magnesium is known to exist in different crystalline forms, or polymorphs. These polymorphs can have distinct physical and chemical properties, including solubility, stability, and bioavailability. Several crystalline forms of pantoprazole magnesium have been identified, with some being hydrated forms.

The following table summarizes the known polymorphic forms of pantoprazole magnesium, including their hydration state and reported melting points. It is important to note that detailed DSC thermograms and enthalpy data are not extensively available in publicly accessible literature.

| Polymorphic Form | Hydration State | Melting Point (°C) | Water Content (% w/w) |

| Form A | Dihydrate | Not specified | 4.4 - 4.7 |

| Form C | Dihydrate | ~185 | 4.4 - 4.7 |

| Form F | Not specified | ~160 | Not specified |

| Form G | Hemipentahydrate | ~155 | Not specified |

Data compiled from patents WO2007146341A9 and US20080139623A1.[3][4]

Differential Scanning Calorimetry (DSC) Analysis

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This technique is highly valuable for characterizing the thermal transitions of pharmaceutical solids.

General Experimental Protocol for DSC Analysis

The following is a general experimental protocol for the DSC analysis of this compound. This protocol is based on standard practices for the analysis of pharmaceutical hydrates and may need to be optimized for specific instruments and research questions.

Instrumentation:

-

A calibrated Differential Scanning Calorimeter equipped with a cooling accessory.

-

Aluminum or hermetically sealed pans and lids.

-

A microbalance for accurate sample weighing.

Sample Preparation:

-

Accurately weigh 2-5 mg of the this compound sample into a clean DSC pan.

-

If using standard aluminum pans, ensure the sample is evenly distributed at the bottom of the pan.

-

For hydrated samples, it is often recommended to use hermetically sealed pans to prevent water loss during heating before the dehydration event. Crimp the lid onto the pan.

-

Prepare an empty, sealed pan to be used as a reference.

DSC Instrument Settings:

| Parameter | Recommended Range/Value |

| Temperature Range | 25 °C to 250 °C (or higher, depending on the decomposition temperature) |

| Heating Rate | 5 °C/min, 10 °C/min, or 20 °C/min. A rate of 10 °C/min is common for routine analysis. |

| Purge Gas | Inert gas, such as nitrogen or argon. |

| Purge Gas Flow Rate | 20-50 mL/min. |

Analytical Procedure:

-

Place the prepared sample pan and the reference pan into the DSC cell.

-

Equilibrate the system at the starting temperature (e.g., 25 °C) for a few minutes to ensure thermal stability.

-

Initiate the heating program according to the defined parameters.

-

Record the heat flow as a function of temperature to obtain the DSC thermogram.

Data Analysis:

The resulting DSC thermogram will show endothermic (heat absorbing) and exothermic (heat releasing) events. For this compound, the following events may be observed:

-

Dehydration: A broad endothermic peak corresponding to the loss of water molecules.

-

Melting: A sharp endothermic peak indicating the melting point of the anhydrous form or a polymorphic transition.

-

Decomposition: An exothermic event at higher temperatures, often accompanied by a significant change in the baseline.

The onset temperature, peak temperature, and enthalpy (ΔH) of each thermal event should be determined using the instrument's software.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the thermal analysis of this compound using DSC.

Caption: Experimental workflow for the DSC analysis of this compound.

Conclusion

The thermal analysis of this compound using DSC is a critical step in its solid-state characterization. While detailed public data on the DSC curves of its various polymorphs are limited, this guide provides a framework for conducting such analyses. By following a systematic experimental protocol, researchers can obtain valuable information on the dehydration, melting, and decomposition behavior of this important pharmaceutical compound. This information is essential for ensuring the quality, stability, and efficacy of the final drug product. Further research to fully characterize the thermal properties of different polymorphic forms of this compound is warranted.

References

- 1. Buy this compound | 471293-63-7 [smolecule.com]

- 2. This compound | C32H34F4MgN6O10S2+2 | CID 164512899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2007146341A9 - Amorphous and crystalline forms of pantoprazole magnesium salt - Google Patents [patents.google.com]

- 4. US20080139623A1 - Amorphous and crystalline forms of pantoprazole magnesium salt - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Thermogravimetric Analysis (TGA) of Pantoprazole Magnesium Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of pantoprazole (B1678409) magnesium dihydrate. This document outlines the expected thermal decomposition profile, detailed experimental protocols for analysis, and visual representations of the thermal degradation pathway and experimental workflow.

Introduction to Thermogravimetric Analysis in Pharmaceutical Development

Thermogravimetric analysis is a powerful analytical technique used to characterize the thermal stability and composition of materials.[1][2][3][4] In the pharmaceutical industry, TGA is instrumental in determining the content of volatile substances such as water and residual solvents, as well as in studying the degradation patterns of active pharmaceutical ingredients (APIs) and excipients.[5] For hydrated drug substances like pantoprazole magnesium dihydrate, TGA is essential for quantifying the water of hydration and understanding its thermal stability, which are critical parameters for formulation development, manufacturing, and storage.

Thermal Properties of this compound

This compound is the magnesium salt of pantoprazole, a proton pump inhibitor used to treat acid-related gastrointestinal disorders. The dihydrate form incorporates two molecules of water within its crystal structure. The molecular formula of this compound is C32H34F4MgN6O10S2, and its molecular weight is approximately 827.1 g/mol .[6]

The thermal stability of this compound is a key factor in its pharmaceutical development. It is known to be more stable than its sodium salt counterparts.[7][8] Upon heating, it is expected to undergo a two-stage decomposition process: an initial dehydration step where it loses its water of crystallization, followed by the thermal decomposition of the anhydrous pantoprazole magnesium molecule at higher temperatures. Patent literature indicates a melting point of 194-196°C with decomposition.[7] The water content is reported to be between 4.5% and 4.8%.[7][8]

Quantitative Data from Thermogravimetric Analysis

While specific experimental TGA curves for this compound are not widely available in the public domain, a typical thermogram can be predicted based on its known properties. The analysis would show a distinct mass loss corresponding to the removal of two water molecules, followed by a significant mass loss as the organic molecule decomposes.

The theoretical water content of this compound can be calculated as follows:

-

Molecular weight of 2 H₂O = 2 * 18.015 g/mol = 36.03 g/mol

-

Molecular weight of this compound = 827.1 g/mol

-

Theoretical % water = (36.03 / 827.1) * 100% ≈ 4.36%

This theoretical value is in close agreement with the experimentally reported water content of 4.5-4.8%.[7][8]

The following table summarizes the expected quantitative data from a TGA of this compound:

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Description |

| Dehydration | 50 - 150 | ~ 4.4 - 4.8 | Loss of two molecules of water of hydration. |

| Decomposition | > 190 | Significant | Onset of thermal decomposition of the anhydrous compound. |

Note: The temperature ranges are indicative and can vary based on experimental conditions such as heating rate.

Experimental Protocols

A standard protocol for conducting a thermogravimetric analysis of this compound is detailed below. This protocol is based on general best practices for the TGA of pharmaceutical hydrates.[1][2][3][4][5]

Objective: To determine the thermal stability and water content of this compound.

Instrumentation:

-

Thermogravimetric Analyzer (e.g., TA Instruments, Mettler Toledo, PerkinElmer)

-

Microbalance with a sensitivity of at least 0.1 µg

-

Sample pans (typically aluminum or platinum)

-

Inert gas supply (high-purity nitrogen)

Experimental Conditions:

| Parameter | Recommended Setting | Rationale |

| Sample Mass | 5 - 10 mg | Ensures representative analysis and minimizes thermal gradients within the sample. |

| Heating Rate | 10 °C/min | A standard heating rate that provides good resolution of thermal events. |

| Temperature Range | 25 °C to 400 °C | To cover both the dehydration and initial decomposition stages. |

| Atmosphere | Nitrogen (Inert) | Prevents oxidative degradation and allows for the study of inherent thermal stability. |

| Flow Rate | 50 - 100 mL/min | To ensure an inert environment and efficiently remove volatile products. |

| Sample Pan | Open Aluminum Pan | Allows for facile escape of evolved gases (water vapor). |

Procedure:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a tared TGA pan.

-

Experimental Setup: Place the sample pan in the TGA furnace.

-

Purging: Purge the furnace with nitrogen at the specified flow rate for at least 15 minutes to establish an inert atmosphere.

-

Analysis: Begin the analysis by heating the sample from 25 °C to 400 °C at a rate of 10 °C/min.

-

Data Collection: Record the mass loss as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to determine the onset temperatures of mass loss, the percentage mass loss in each step, and the final residue.

Mandatory Visualizations

The following diagrams illustrate the thermal decomposition pathway of this compound and the general experimental workflow for TGA.

Caption: Thermal decomposition pathway of this compound.

Caption: General experimental workflow for thermogravimetric analysis.

Conclusion

Thermogravimetric analysis is an indispensable tool for the physicochemical characterization of this compound. It provides critical data on its hydration state and thermal stability, which are essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product. The expected TGA profile involves a clear dehydration step followed by decomposition at higher temperatures. By following the detailed experimental protocol outlined in this guide, researchers and drug development professionals can obtain reliable and reproducible TGA data to support their formulation and development activities.

References

- 1. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciprofiles.com [sciprofiles.com]

- 3. mdpi.com [mdpi.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C32H34F4MgN6O10S2+2 | CID 164512899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US6410569B1 - Salt form of pantoprazole - Google Patents [patents.google.com]

- 8. CZ2001621A3 - this compound - Google Patents [patents.google.com]

Spectroscopic Characterization of Pantoprazole Magnesium Dihydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of Pantoprazole (B1678409) Magnesium Dihydrate using Fourier Transform Infrared (FTIR) and Raman spectroscopy. Vibrational spectroscopy is a cornerstone of solid-state characterization in the pharmaceutical industry, offering non-destructive analysis of molecular structure, polymorphism, and hydration states. This document outlines the theoretical basis, experimental protocols, and spectral data interpretation for Pantoprazole Magnesium Dihydrate, a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a unique "fingerprint" based on the functional groups and overall molecular structure of the compound. For this compound, FTIR is crucial for identifying the correct polymorphic form and confirming the presence of water of hydration.

Experimental Protocol: FTIR Spectroscopy

A robust FTIR analysis requires careful sample handling and precise instrument parameters. The following protocol is a typical method for acquiring high-quality spectra of solid pharmaceutical powders like this compound.

Instrumentation:

-

A Fourier Transform Infrared Spectrometer (e.g., PerkinElmer SPECTRUM ONE, Agilent Cary 630 FTIR) equipped with a suitable sampling accessory.

-

Accessory: Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) or Attenuated Total Reflectance (ATR) accessories are commonly used for solid samples to minimize sample preparation.[1]

Sample Preparation:

-

DRIFTS: The this compound sample is gently mixed with a dry infrared-transparent matrix, typically potassium bromide (KBr), at a concentration of approximately 1-2% w/w. The mixture is then placed into the sample cup.

-

ATR: A small amount of the neat this compound powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide) and uniform contact is ensured using a pressure clamp.

Data Acquisition Parameters:

-

Spectral Range: 4000–400 cm⁻¹[1]

-

Resolution: 4 cm⁻¹[1]

-

Number of Scans: 16 to 64 scans are co-added to improve the signal-to-noise ratio.[1]

-

Background: A background spectrum (of the empty ATR crystal or pure KBr for DRIFTS) is collected under identical conditions and automatically subtracted from the sample spectrum.

FTIR Spectral Data for this compound

The FTIR spectrum of this compound is characterized by several key absorption bands. The data presented below corresponds to the crystalline dihydrate form, often designated as Form A.[2][3]

| Wavenumber (cm⁻¹) | Tentative Vibrational Mode Assignment | Reference |

| ~3270 | O-H Stretching (water of hydration), N-H Stretching | [2][3] |

| ~2990 | C-H Stretching (aliphatic and aromatic) | [2][3] |

| ~1592 | C=N and C=C Stretching (imidazole and pyridine (B92270) rings) | [1][2][3] |

| ~1427 | C-H Bending | [2][3] |

| ~1170 | S=O Stretching (sulfoxide) | [4] |

| ~1073 | C-O Stretching (aromatic ether) | [2][3] |

| ~1037 | S=O Stretching (sulfoxide) | [2][3] |

| ~825 | C-H Out-of-plane Bending (aromatic) | [2][3] |

Table 1: Characteristic FTIR peak positions and their assignments for this compound (Form A).

The broad band around 3270 cm⁻¹ is indicative of the O-H stretching vibrations from the water molecules within the crystal lattice, confirming its dihydrate nature.[2][3] The region between 1600 and 1400 cm⁻¹ is characteristic of the aromatic ring structures, while the strong absorptions around 1037-1170 cm⁻¹ are associated with the sulfoxide (B87167) group, a key functional moiety of the pantoprazole molecule.[2][3][4]

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light (laser). While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. This makes it particularly effective for analyzing symmetric vibrations and non-polar bonds, and it is often less susceptible to interference from water, making it excellent for studying hydrated compounds.

Experimental Protocol: Raman Spectroscopy

The following outlines a general methodology for the Raman analysis of a solid crystalline sample such as this compound.

Instrumentation:

-

A Raman spectrometer (e.g., a benchtop or handheld system) equipped with a laser source.

-

Laser Excitation: A common laser wavelength is 785 nm or 1064 nm to minimize fluorescence, which can be an issue with pharmaceutical compounds.

-

Detector: A charge-coupled device (CCD) detector.

Sample Preparation:

-

Typically, no sample preparation is required.[5] The solid powder can be placed in a glass vial or pressed into a small sample holder. The analysis can often be performed directly through transparent packaging like a glass bottle or plastic bag.

Data Acquisition Parameters:

-

Laser Power: Set to a level that provides a good signal without causing thermal degradation of the sample (e.g., 50-300 mW).

-

Integration Time: 1 to 30 seconds, depending on the scattering efficiency of the sample.

-

Number of Accumulations: 5 to 20 accumulations to enhance the signal-to-noise ratio.

-

Spectral Range: Typically 200–3200 cm⁻¹.

-

Data Preprocessing: Raw spectra are often corrected for baseline effects (e.g., fluorescence) and normalized to allow for better comparison between samples.

Raman Spectral Data for this compound

The table below serves as a template for how experimental Raman data for this compound would be presented.

| Wavenumber (cm⁻¹) | Tentative Vibrational Mode Assignment |

| (Hypothetical Data) | Ring Breathing Modes (Benzimidazole, Pyridine) |

| (Hypothetical Data) | C-S Stretching |

| (Hypothetical Data) | S=O Stretching |

| (Hypothetical Data) | C-H Rocking/Bending |

| (Hypothetical Data) | O-C-F Vibrations |

Table 2: A template for presenting Raman spectral data. Specific peak positions would be populated upon experimental analysis.

Integrated Spectroscopic Workflow

The combined use of FTIR and Raman spectroscopy provides a comprehensive characterization of this compound. The logical workflow for this analysis, from sample receipt to final characterization, is illustrated in the diagram below.

Caption: Workflow for the characterization of this compound.

Conclusion

FTIR and Raman spectroscopy are powerful, complementary techniques essential for the robust characterization of active pharmaceutical ingredients like this compound. FTIR spectroscopy provides clear, well-established data for identifying the dihydrate form and its characteristic functional groups. While specific Raman data is less common in published literature, the methodology is well-suited for confirming structural attributes and offers advantages in sample handling and water interference. The integrated workflow presented here ensures a thorough and reliable analysis, critical for quality control, formulation development, and regulatory compliance in the pharmaceutical industry.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2007146341A2 - Amorphous and crystalline forms of pantoprazole magnesium salt - Google Patents [patents.google.com]

- 3. US20080139623A1 - Amorphous and crystalline forms of pantoprazole magnesium salt - Google Patents [patents.google.com]

- 4. saudijournals.com [saudijournals.com]

- 5. Vibrational Spectroscopy of Pain Relievers: Traditional and Remote Raman Techniques [scirp.org]

- 6. Correlated studies of photoluminescence, vibrational spectroscopy and mass spectrometry concerning the pantoprazole sodium photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Pantoprazole Magnesium Dihydrate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of pantoprazole (B1678409) magnesium dihydrate, a widely used proton pump inhibitor (PPI). The document details its molecular characteristics, mechanism of action, and relevant experimental methodologies, offering a valuable resource for professionals in pharmaceutical research and development.

Core Molecular and Physical Data

Pantoprazole magnesium dihydrate is the dihydrated magnesium salt of pantoprazole, a substituted benzimidazole (B57391) derivative. The presence of magnesium and water of hydration influences its stability and pharmacokinetic profile. The precise molecular formula and weight are crucial for accurate dosage calculations and formulation development. Below is a summary of the molecular data for pantoprazole magnesium and its dihydrate form.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Pantoprazole Magnesium | C₃₂H₂₈F₄MgN₆O₈S₂ | 789.0[1][2][3][4] |

| This compound | C₃₂H₃₄F₄MgN₆O₁₀S₂ | 827.1[5][6] |

| This compound | C₃₂H₃₂F₄MgN₆O₁₀S₂ | 825.06[7] |

Mechanism of Action: Proton Pump Inhibition

Pantoprazole exerts its acid-suppressing effects by irreversibly inhibiting the gastric H⁺/K⁺-ATPase (proton pump) in parietal cells. This enzyme is the final step in the secretion of gastric acid into the stomach lumen.

The mechanism is a targeted process. Pantoprazole, being a weak base, selectively accumulates in the acidic environment of the secretory canaliculi of parietal cells. Here, it undergoes a proton-catalyzed conversion to its active form, a cyclic sulfenamide. This activated form then forms a covalent disulfide bond with cysteine residues on the alpha subunit of the H⁺/K⁺-ATPase, rendering the enzyme inactive.[1][5][7][8] This inhibition affects both basal and stimulated gastric acid secretion. The long duration of action, extending beyond 24 hours, is due to the irreversible nature of this binding, requiring the synthesis of new proton pumps to restore acid secretion.[7][8]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common laboratory-scale procedure involves the reaction of pantoprazole with a magnesium salt in a suitable solvent system.

Materials:

-

Pantoprazole

-

Magnesium methoxide (B1231860) or Magnesium chloride hexahydrate

-

2-Propanol or other suitable organic solvent (e.g., ethanol, acetone)

-

Water

Procedure (Example using Magnesium Methoxide):

-

Dissolve pantoprazole in 2-propanol at an elevated temperature (e.g., 60-70°C).

-

Add solid magnesium methoxide to the solution.

-

Allow the solution to cool while stirring.

-

Filter the resulting solution.

-

Add a controlled amount of water to induce crystallization of the dihydrate.

-

Filter the crystalline solid, wash with water, and dry under vacuum at a controlled temperature (e.g., 50°C) until a constant weight is achieved.[6]

Procedure (Example using Magnesium Chloride):

-

Dissolve pantoprazole sodium sesquihydrate in an organic solvent at 50-60°C.

-

Add a solution of magnesium chloride hexahydrate in water dropwise.

-

Allow the solution to cool with stirring to facilitate precipitation.

-

Filter the precipitated solid, wash with the organic solvent, and dry under vacuum at 50°C.[6]

Analytical Method for Pantoprazole Quantification by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for the quantification of pantoprazole in bulk drug and pharmaceutical formulations.

Instrumentation:

-

HPLC system with a UV detector

-

C8 or C18 analytical column (e.g., 250 x 4.6mm, 5 µm particle size)

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of a buffer (e.g., dipotassium (B57713) hydrogen phosphate (B84403) adjusted to a specific pH) and an organic solvent (e.g., methanol (B129727) or acetonitrile) in a defined ratio (e.g., 50:50 v/v).

-

Flow Rate: Typically 1.0 to 1.2 mL/min.[9]

-

Detection Wavelength: 226 nm or 215 nm.[9]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve a known amount of pantoprazole reference standard in a suitable solvent (e.g., water or mobile phase) to obtain a stock solution of known concentration.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations.

-

Sample Preparation (from tablets):

-

Weigh and finely powder a number of tablets (e.g., 10) to determine the average tablet weight.

-

Accurately weigh a portion of the powder equivalent to a specific amount of pantoprazole and transfer it to a volumetric flask.

-

Add a suitable solvent, sonicate to dissolve the pantoprazole, and dilute to the mark.

-

Filter the solution through a 0.45 µm membrane filter before injection.[9]

-

Analysis and Quantification:

-

Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Inject the sample solution and determine the peak area.

-

Calculate the concentration of pantoprazole in the sample using the calibration curve.

-

The method should be validated for parameters such as linearity, precision, accuracy, specificity, and robustness as per ICH guidelines.[9]

References

- 1. What is the mechanism of S-pantoprazole sodium? [synapse.patsnap.com]

- 2. Buy this compound | 471293-63-7 [smolecule.com]

- 3. droracle.ai [droracle.ai]

- 4. CZ293734B6 - this compound and pharmaceutical compositions in which the dihydrate is comprised - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CZ2001621A3 - this compound - Google Patents [patents.google.com]

- 7. droracle.ai [droracle.ai]

- 8. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ijaerd.org [ijaerd.org]

Navigating the Technical Landscape of Pantoprazole Magnesium Dihydrate: A Comprehensive Guide

For Immediate Release

[City, State] – December 21, 2025 – In a move to support the scientific and research community, a comprehensive technical guide on Pantoprazole (B1678409) magnesium dihydrate has been compiled, offering an in-depth resource for researchers, scientists, and professionals in drug development. This whitepaper provides critical data, including the verified CAS number, detailed physicochemical properties, experimental protocols, and visual representations of its mechanism of action and analytical workflows.

The primary Chemical Abstracts Service (CAS) number for Pantoprazole magnesium dihydrate has been identified as 471293-63-7 .[1][2] Another frequently cited CAS number is 259669-63-1 .[3][4][5][6] It is crucial for researchers to reference the specific CAS number associated with their particular sample and its regulatory documentation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following table summarizes key quantitative data for this active pharmaceutical ingredient.

| Property | Value | References |

| Molecular Formula | C₃₂H₃₄F₄MgN₆O₁₀S₂ | [1][2] |

| Molecular Weight | 827.1 g/mol | [1][2][7] |

| Appearance | White to off-white powder | [8] |

| Solubility | Soluble in methanol (B129727) and water; practically insoluble in dichloromethane. | [8] |

| pKa | pKa1: 3.92, pKa2: 8.19 | [8] |

| Melting Point | Approximately 175°C to 196°C (Varies with crystalline form) | [9][10][11] |

| Water Content (for Dihydrate) | Approximately 4.4% - 4.8% by weight | [9][10][12] |

Mechanism of Action: A Proton Pump Inhibitor

Pantoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[3][13][14] It acts by irreversibly binding to the H⁺/K⁺-ATPase (proton pump) on the secretory surface of gastric parietal cells.[3][13][14][15] This action inhibits the final step in gastric acid production, affecting both basal and stimulated acid secretion.[3][13][14]

The following diagram illustrates the signaling pathway of Pantoprazole's mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. This section provides an overview of key experimental protocols for the synthesis and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a pantoprazole salt with a magnesium salt in a suitable solvent system.[1][9][16]

Protocol:

-

Dissolution: Dissolve pantoprazole sodium sesquihydrate in purified water at room temperature with stirring.[1][9]

-

Addition of Magnesium Salt: Prepare a solution of magnesium chloride hexahydrate in purified water. Add this solution dropwise to the pantoprazole sodium solution over several hours while maintaining the temperature.[1][9]

-

Precipitation and Cooling: Allow the resulting solution to cool with continuous stirring to facilitate the precipitation of the solid product.[9]

-

Filtration and Washing: Filter the precipitated solid and wash it with an appropriate organic solvent, such as acetone (B3395972) or isopropanol.[16]

-

Drying: Dry the solid product under vacuum at a controlled temperature (e.g., 50°C) until a constant weight is achieved.[9]

The following diagram outlines the general workflow for the synthesis process.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a primary technique for the identification, quantification, and impurity profiling of Pantoprazole.[17][18][19][20][21]

Exemplary HPLC Method:

-

Column: C18 column (e.g., Waters Acquity BEH C18, 50 x 2.1 mm, 1.7 µm).[17][18]

-

Gradient Program: A suitable gradient elution is employed to ensure the separation of Pantoprazole from its impurities.

-

Injection Volume: 20 µL.[17]

The logical workflow for a typical HPLC analysis is depicted below.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to characterize the thermal properties and hydration states of this compound.[23]

TGA/DSC Protocol:

-

Sample Preparation: Accurately weigh a small amount of the sample (e.g., 5 mg) into a standard alumina (B75360) crucible.[12]

-

Instrument Setup: Place the crucible in the TGA/DSC instrument.

-

Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a final temperature (e.g., 250°C) under a nitrogen purge.[12]

-

Data Analysis: Analyze the resulting thermogram for weight loss (TGA) corresponding to water loss and thermal events such as melting or decomposition (DSC).

Spectroscopic Analysis

Spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the structural elucidation and identification of this compound and its various crystalline forms.

Infrared (IR) Spectroscopy:

-

Characteristic Peaks (Form A - Dihydrate): 3270, 2990, 1592, 1427, 1073, 1037, and 825 cm⁻¹.[10][12]

This technical guide serves as a foundational resource for professionals engaged in the research and development of this compound. By providing clear, concise, and technically detailed information, it aims to facilitate further innovation and understanding in the field of pharmaceutical sciences.

References

- 1. CZ293734B6 - this compound and pharmaceutical compositions in which the dihydrate is comprised - Google Patents [patents.google.com]

- 2. Buy this compound | 471293-63-7 [smolecule.com]

- 3. droracle.ai [droracle.ai]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | CAS No- 259669-63-1 | NA [chemicea.com]

- 7. This compound | C32H34F4MgN6O10S2+2 | CID 164512899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. CZ2001621A3 - this compound - Google Patents [patents.google.com]

- 10. WO2007146341A2 - Amorphous and crystalline forms of pantoprazole magnesium salt - Google Patents [patents.google.com]

- 11. WO2007146341A9 - Amorphous and crystalline forms of pantoprazole magnesium salt - Google Patents [patents.google.com]

- 12. US20080139623A1 - Amorphous and crystalline forms of pantoprazole magnesium salt - Google Patents [patents.google.com]

- 13. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

- 15. What is the mechanism of Pantoprazole Sodium Hydrate? [synapse.patsnap.com]

- 16. WO2008057559A1 - Processes for preparing substantially pure pantoprazole magnesium - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

- 18. ijrpr.com [ijrpr.com]

- 19. derpharmachemica.com [derpharmachemica.com]

- 20. ijaerd.org [ijaerd.org]

- 21. scielo.br [scielo.br]

- 22. iomcworld.org [iomcworld.org]

- 23. A novel quantification method of pantaprazole sodium monohydrate in sesquihydrate by thermogravimetric analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrate Forms of Pantoprazole Magnesium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantoprazole (B1678409), a proton pump inhibitor, is a cornerstone in the treatment of acid-related gastrointestinal disorders. The magnesium salt of pantoprazole is known to exist in various hydrated forms, the physicochemical properties of which are critical for drug product development, stability, and bioavailability. This technical guide provides a comprehensive overview of the known hydrate (B1144303) forms of pantoprazole magnesium, detailing their characterization, experimental analysis, and the molecular mechanism of action of pantoprazole. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development and analysis of pantoprazole-based pharmaceuticals.

Physicochemical Properties of Pantoprazole Magnesium Hydrates

Pantoprazole magnesium can exist in several crystalline and amorphous forms, with varying degrees of hydration. These different solid-state forms, known as polymorphs and pseudopolymorphs, can exhibit distinct physicochemical properties that influence their handling, formulation, and therapeutic efficacy. The most well-documented hydrate is the dihydrate, but other forms such as a hemipentahydrate and a tetrahydrate have also been reported.[1][2]

Crystalline Forms and Hydration States

Several crystalline forms of pantoprazole magnesium have been identified and designated as Forms A, C, E, F, G, and H.[2] Form A is characterized as a dihydrate.[3] The water content of these forms is a critical parameter, directly impacting their crystal structure and stability.

Table 1: Summary of Known Pantoprazole Magnesium Hydrate Forms and Their Properties

| Form Designation | Hydration State | Water Content (w/w) | Key Powder X-ray Diffraction (PXRD) Peaks (2θ) |

| Form A | Dihydrate | 4.4 - 4.7%[3] | 5.8, 14.9, 16.0, 16.6, 18.3[3] |

| Form C | Not Specified | Not Specified | 6.0, 16.0, 19.0, 19.6[1] |

| Form E | Hemipentahydrate | 5.1 - 6.2%[1] | 5.6, 13.1, 16.6[1] |

| Form F | Not Specified | Not Specified | 6.9, 8.9, 9.7, 12.4, 14.0[1] |

| Form G | Hemipentahydrate | 5.1 - 6.2% | 7.2, 12.9, 13.8, 17.0 |

| Form H | Tetrahydrate | 8.0 - 9.0%[1] | 6.8, 9.0, 9.5, 12.9, 13.8[1] |

Stability and Interconversion

The stability of different hydrate forms is a crucial consideration for pharmaceutical development. The dihydrate form of pantoprazole magnesium has been reported to be particularly stable, showing no discoloration or decomposition after four days at 90°C.[4] In contrast, other salt forms like the sodium sesquihydrate and monohydrate show significant degradation under the same conditions.[4] The various hydrate forms can interconvert depending on environmental conditions such as temperature and relative humidity.

Experimental Protocols for Characterization

A thorough characterization of the hydrate forms of pantoprazole magnesium is essential for quality control and regulatory purposes. The following sections detail the methodologies for key analytical techniques.

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for the identification and characterization of crystalline solids. Each crystalline form produces a unique diffraction pattern.

Protocol for PXRD Analysis:

-

Sample Preparation: Gently grind the sample to a fine powder using a mortar and pestle to ensure random orientation of the crystals.

-

Instrument Setup:

-

Radiation: Copper Kα (λ = 1.5418 Å).

-

Voltage and Current: 40 kV and 40 mA.

-

Scan Range: 2° to 40° in 2θ.

-

Scan Mode: Continuous.

-

Step Size: 0.05°.

-

Scan Rate: 5°/min.

-

-

Data Acquisition: Place the powdered sample in a standard aluminum sample holder. Run the analysis under the specified conditions.

-

Data Analysis: Identify the characteristic peaks in the diffractogram and compare them with reference patterns of known polymorphs.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, dehydration, and desolvation of hydrated compounds.

Protocol for TGA/DSC Analysis:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan.

-

Instrument Setup (TGA):

-

Temperature Range: Ambient to 300°C.

-

Heating Rate: 10°C/min.

-

Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 40 mL/min.

-

-

Instrument Setup (DSC):

-

Temperature Range: 25°C to 250°C.[5]

-

Heating Rate: 10°C/min.[5]

-

Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 40 mL/min.[5]

-

Crucible: Standard 70 µL alumina (B75360) crucibles with a pierced lid.[3]

-

-

Data Acquisition: Place the sample pan in the instrument and initiate the heating program.

-

Data Analysis: Analyze the resulting thermogram for mass loss (TGA) and endothermic/exothermic events (DSC) corresponding to dehydration, desolvation, or decomposition.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule and can be used to differentiate between different solid-state forms.

Protocol for FTIR Analysis:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and compressing it into a thin disk.

-

Instrument Setup:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16.

-

-

Data Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum.

-

Data Analysis: Analyze the positions and intensities of the absorption bands to identify characteristic functional groups and compare the spectra of different hydrate forms.

Karl Fischer Titration

Karl Fischer titration is a specific and accurate method for determining the water content of a substance.

Protocol for Karl Fischer Titration:

-

Instrument Preparation: Add approximately 30 mL of methanol (B129727) to the titration flask and neutralize it with the Karl Fischer reagent to an electrometric endpoint.

-

Sample Analysis: Accurately weigh a specified quantity of the pantoprazole magnesium hydrate sample and transfer it to the titration flask. Stir for one minute to dissolve.

-

Titration: Titrate the sample solution with the Karl Fischer reagent to the electrometric endpoint.

-

Calculation: Record the volume of the Karl Fischer reagent consumed and calculate the water content using the reagent's factor.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of pantoprazole magnesium and to quantify any related impurities.

Protocol for HPLC Analysis:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient mixture of 0.01 M phosphate (B84403) buffer (pH 7) and acetonitrile.[6]

-

Standard and Sample Preparation:

-

Standard Solution: Prepare a standard solution of pantoprazole of a known concentration in a suitable diluent.

-

Sample Solution: Accurately weigh and dissolve the pantoprazole magnesium sample in the diluent to achieve a known concentration.

-

-

Chromatographic Conditions:

-

Data Analysis: Analyze the resulting chromatograms to determine the retention time of the main peak and to identify and quantify any impurities by comparing peak areas with the standard.

Molecular Mechanism of Action

Pantoprazole is a proton pump inhibitor (PPI) that irreversibly blocks the H⁺/K⁺-ATPase (proton pump) in the gastric parietal cells.[7][8] This is the final step in the pathway of gastric acid secretion.

Signaling Pathway of Pantoprazole Action:

-

Absorption and Distribution: Pantoprazole is absorbed into the bloodstream and reaches the parietal cells of the stomach lining.[2]

-

Activation in Acidic Environment: As a weak base, pantoprazole is a prodrug that accumulates in the acidic secretory canaliculi of the parietal cells.[7] In this acidic environment, it is converted to its active form, a cationic sulfenamide (B3320178).[7][9]

-

Covalent Binding to Proton Pump: The activated sulfenamide forms a covalent disulfide bond with cysteine residues (specifically Cys-813 and Cys-822) on the extracytoplasmic domain of the H⁺/K⁺-ATPase.[9]

-

Inhibition of Acid Secretion: This irreversible binding inactivates the proton pump, thereby inhibiting the final step of gastric acid secretion.[7][8] The antisecretory effect persists until new proton pump units are synthesized.[8]

Conclusion

The existence of multiple hydrate forms of pantoprazole magnesium necessitates a thorough understanding and characterization of their physicochemical properties. This technical guide has provided a consolidated overview of the known hydrates, detailed experimental protocols for their analysis, and an illustration of the drug's mechanism of action. For researchers and professionals in drug development, a comprehensive approach to characterizing the solid-state forms of pantoprazole magnesium is paramount for ensuring the development of stable, safe, and effective pharmaceutical products. The data and methodologies presented herein serve as a valuable resource for these endeavors.

References

- 1. Pantoprazole: a new and more specific proton pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Pantoprazole Sodium Hydrate? [synapse.patsnap.com]

- 3. PlumX [plu.mx]

- 4. droracle.ai [droracle.ai]

- 5. WO2007146341A2 - Amorphous and crystalline forms of pantoprazole magnesium salt - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. droracle.ai [droracle.ai]

- 8. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. The site of action of pantoprazole in the gastric H+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Crystallization of Pantoprazole Magnesium Dihydrate

Audience: Researchers, scientists, and drug development professionals.